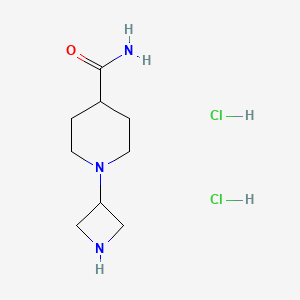

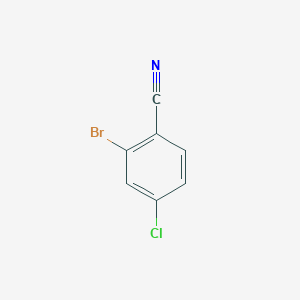

5-bromo-N-(2-hydroxyethyl)nicotinamide

Description

The compound 5-bromo-N-(2-hydroxyethyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 or niacin. Nicotinamide derivatives are of significant interest in medicinal chemistry due to their biological activities and their potential therapeutic applications. The presence of a bromine atom and a hydroxyethyl group in the molecule may influence its binding to biological targets and its overall pharmacological profile.

Synthesis Analysis

The synthesis of related nicotinamide derivatives has been explored in various studies. For instance, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives were prepared and evaluated for their binding to 5-HT3 and dopamine D2 receptors . Although the specific synthesis of 5-bromo-N-(2-hydroxyethyl)nicotinamide is not detailed, the methodologies used in these studies could potentially be adapted for its synthesis. The preparation of such derivatives typically involves multiple steps, including bromination, amidation, and other functional group transformations.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be elucidated using various spectroscopic techniques. In the preparation of deuterium-labeled nicotinic acid, nuclear magnetic resonance spectroscopy, mass spectroscopy, ultraviolet spectroscopy, and elemental analysis were employed to confirm the structure of the synthesized compounds . These techniques are essential for verifying the presence of specific functional groups, such as the bromo and hydroxyethyl groups in 5-bromo-N-(2-hydroxyethyl)nicotinamide, and for determining the overall molecular structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nicotinamide derivatives can include halogenation, nucleophilic substitution, and oxidation. For example, 5-bromo-nicotinic acid was chlorinated, followed by a reaction with ammonium aqueous to yield 5-bromo-nicotinamide. Subsequent oxidation with POCl3 produced 5-bromo-nicotinonitrile . These reactions demonstrate the chemical transformations that nicotinamide derivatives can undergo, which may be relevant for the synthesis of 5-bromo-N-(2-hydroxyethyl)nicotinamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The introduction of a bromine atom can increase the molecular weight and potentially affect the compound's reactivity due to the bromine's electrophilic nature. The hydroxyethyl group could confer additional polarity to the molecule, affecting its solubility in various solvents. These properties are crucial for understanding the compound's behavior in biological systems and its suitability for pharmaceutical applications.

properties

IUPAC Name |

5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-7-3-6(4-10-5-7)8(13)11-1-2-12/h3-5,12H,1-2H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYSCMPVVARFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635871 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-hydroxyethyl)nicotinamide | |

CAS RN |

334504-46-0 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)